An In-depth Technical Guide to 2-Sulfoterephthalic Acid: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-Sulfoterephthalic Acid: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-sulfoterephthalic acid, a benzenepolycarboxylic acid with significant research interest. This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies. A key focus is placed on the emerging role of its monosodium salt as an inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII), a target of considerable interest in the development of novel therapeutics for neurological disorders.
Chemical Structure and Identification
2-Sulfoterephthalic acid, also known as 2-sulfo-1,4-benzenedicarboxylic acid, is an aromatic compound featuring a benzene (B151609) ring substituted with two carboxylic acid groups and one sulfonic acid group.
| Identifier | Value |
| IUPAC Name | 2-sulfoterephthalic acid |
| CAS Number | 4991-22-4 |
| Molecular Formula | C₈H₆O₇S |
| Molecular Weight | 246.20 g/mol |
| SMILES | C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O |
| InChI Key | RAADBCJYJHQQBI-UHFFFAOYSA-N |
Physicochemical Properties
Experimentally determined physicochemical data for 2-sulfoterephthalic acid is limited in the public domain. The following table summarizes available experimental and computed properties. It is important to note that the reported experimental melting point varies, suggesting potential impurities or different crystalline forms in the measured samples.
| Property | Value | Source |
| Melting Point | 244-249 °C (experimental); 254-258 °C (literature value noted in the same source)[1] | Experimental |
| XLogP3-AA | -0.3 | Computed by XLogP3 3.0[2] |
| Hydrogen Bond Donor Count | 3 | Computed by Cactvs[2] |
| Hydrogen Bond Acceptor Count | 7 | Computed by Cactvs[2] |
| Rotatable Bond Count | 3 | Computed by Cactvs[2] |
| Exact Mass | 245.98342370 Da | Computed by PubChem[2] |
| Topological Polar Surface Area | 137 Ų | Computed by Cactvs[2] |
Note: Further experimental validation of these properties is recommended.
Synthesis of 2-Sulfoterephthalic Acid
A common laboratory-scale synthesis of 2-sulfoterephthalic acid involves the sulfonation of terephthalic acid. The following protocol is a representative example.
Experimental Protocol: Sulfonation of Terephthalic Acid[1]
Materials:
-
Terephthalic acid
-
Oleum (B3057394) (27-33%)
-
Mercury
-
Ice-cold water
-
Gaseous hydrogen chloride
-
Acetic acid
-
Charcoal
-
Celite
-
Phosphorus pentoxide (P₂O₅)
Equipment:
-
500 ml 3-neck flask
-
Air condenser with Drierite tube
-
Stirrer
-
Thermometer
-
Beaker
-
Filtration apparatus
-
Vacuum desiccator
-
Heating mantle
Procedure:
-
Reaction Setup: In a 500 ml 3-neck flask equipped with a stirrer, thermometer, and an air condenser connected to a Drierite tube, charge 100 g of terephthalic acid, 190 g of oleum (27-33%), and 2.7 g of mercury.
-
Sulfonation: Heat the mixture with stirring to 255-260 °C for 7 hours. The color of the solution will darken to a brown hue.
-
Quenching and Precipitation: Allow the reaction mixture to cool to room temperature overnight. A precipitate should form. Very slowly and in portions, pour the mixture into 132 ml of ice-cold water in a beaker. This should result in a homogenous solution. Upon cooling, a precipitate will form. Let it stand for 2 hours.
-
Initial Purification: Filter the precipitate. Dissolve the solid acid in 750 ml of hot water, add charcoal, and reflux for 35 minutes. Filter the hot solution through a pad of celite. Cool the filtrate in an ice bath.
-
Precipitation with HCl: Saturate the cooled solution with gaseous hydrogen chloride for 1 hour to precipitate the product.
-
Final Purification: Collect the precipitate by filtration and dry it in a vacuum desiccator over P₂O₅ for 48 hours. For further purification, recrystallize the product three times from acetic acid. This involves dissolving the material in hot acetic acid, refluxing for 30 minutes, filtering while hot, and allowing the filtrate to cool in a refrigerator overnight. The resulting precipitate is filtered and dried under high vacuum.
The following diagram illustrates the workflow for the synthesis and purification of 2-sulfoterephthalic acid.
Caption: Workflow for the synthesis and purification of 2-sulfoterephthalic acid.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a suitable technique for the separation and quantification of 2-sulfoterephthalic acid from reaction mixtures or other matrices.[3][4][5]
-
Stationary Phase: A C18 reversed-phase column is a common choice for the separation of aromatic acids.[6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. The pH of the mobile phase should be controlled to ensure consistent ionization of the acidic functional groups.[6]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring (typically around 254 nm or 280 nm) would be appropriate.
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural confirmation. The aromatic protons and carbons would show characteristic chemical shifts, and the number of signals would correspond to the substitution pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the O-H stretches of the carboxylic and sulfonic acids, the C=O stretch of the carboxylic acids, and the S=O stretches of the sulfonic acid group, as well as aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Application in Drug Development: Inhibition of Glutamate Carboxypeptidase II (GCPII)
The monosodium salt of 2-sulfoterephthalic acid has been identified as an inhibitor of glutamate carboxypeptidase II (GCPII).[7] This enzyme is a significant target in drug discovery due to its role in neurological and pathological processes.
The Role of GCPII in Neurological Disorders
GCPII, also known as N-acetyl-L-aspartyl-L-glutamate peptidase I (NAALADase), is a membrane-bound enzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[8][9] Glutamate is the primary excitatory neurotransmitter in the central nervous system. Excessive glutamate levels can lead to excitotoxicity, a process that contributes to neuronal damage in a variety of neurological disorders.[8][9]
GCPII is upregulated in several pathological conditions, including:
By inhibiting GCPII, the hydrolysis of NAAG is reduced, leading to a decrease in the production of glutamate and an increase in the concentration of NAAG. NAAG itself can act on presynaptic mGluR3 receptors, which can further reduce glutamate release.[10] This dual mechanism makes GCPII inhibition a promising therapeutic strategy for neuroprotection.[11][12]
The following diagram illustrates the role of GCPII in glutamate homeostasis and the mechanism of its inhibition.
Caption: Mechanism of GCPII action and its inhibition by compounds like monosodium 2-sulfoterephthalate.
2-Sulfoterephthalic Acid Derivatives in Drug Discovery
The discovery that a benzenedicarboxylic acid derivative can inhibit GCPII opens avenues for the design and synthesis of novel, potent, and selective inhibitors. The acidic functional groups of 2-sulfoterephthalic acid are likely key to its interaction with the active site of the enzyme. Structure-activity relationship (SAR) studies based on this scaffold could lead to the development of drug candidates with improved pharmacokinetic and pharmacodynamic properties for the treatment of glutamate-mediated neurotoxicity.
Conclusion
2-Sulfoterephthalic acid is a readily synthesizable aromatic compound with emerging importance in medicinal chemistry. While a comprehensive experimental characterization of its physicochemical properties is still needed, its role as a scaffold for the development of GCPII inhibitors highlights its potential for the discovery of new drugs for a range of neurological disorders. Further research into the synthesis of analogs and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.
References
- 1. prepchem.com [prepchem.com]
- 2. 2-sulfoterephthalic Acid | C8H6O7S | CID 9878502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. quantitative hplc method: Topics by Science.gov [science.gov]
- 6. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and pharmacological evaluation of glutamate carboxypeptidase II (GCPII) inhibitors based on thioalkylbenzoic acid scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamate carboxypeptidase II in diagnosis and treatment of neurologic disorders and prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.uni-luebeck.de [research.uni-luebeck.de]
- 12. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]
